molecular formula C6H6BNO3 B567444 (5-Formylpyridin-2-yl)boronic acid CAS No. 1310404-07-9

(5-Formylpyridin-2-yl)boronic acid

Cat. No.: B567444
CAS No.: 1310404-07-9
M. Wt: 150.928
InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
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Description

(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of (5-Formylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Properties

IUPAC Name

(5-formylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLPCTWDZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290726
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-07-9
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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